Tert-butyl 4-aminobutyl(méthyl)carbamate

Vue d'ensemble

Description

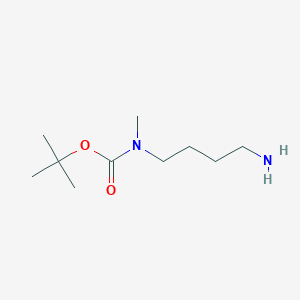

Tert-butyl 4-aminobutyl(methyl)carbamate is an organic compound with the molecular formula C10H22N2O2. It is a clear, colorless to pale yellow liquid that is soluble in organic solvents such as chloroform, dimethyl sulfoxide, and methanol. This compound is commonly used as an intermediate in the synthesis of various pharmacologically active compounds and as a protecting group in organic synthesis.

Applications De Recherche Scientifique

Tert-butyl 4-aminobutyl(methyl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

Biology: It is employed in the modification of biomolecules and in the synthesis of bioactive compounds.

Medicine: It serves as a precursor in the synthesis of pharmacologically active compounds, including potential drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tert-butyl 4-aminobutyl(methyl)carbamate can be synthesized through the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to prevent side reactions. The reaction mixture is then stirred for several hours, followed by extraction and purification to obtain the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 4-aminobutyl(methyl)carbamate follows a similar route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-aminobutyl(methyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form carbon-nitrogen bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

Deprotection Reactions: Acidic reagents like trifluoroacetic acid are used to remove the tert-butyl carbamate group.

Coupling Reactions: Palladium catalysts and bases such as cesium carbonate in solvents like 1,4-dioxane are used[][3].

Major Products Formed

Substitution Reactions: Alkylated amines.

Deprotection Reactions: Free amines.

Coupling Reactions: N-alkylated products.

Mécanisme D'action

The mechanism of action of tert-butyl 4-aminobutyl(methyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group stabilizes the amine, preventing it from participating in unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions to yield the free amine .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl N-(4-aminobutyl)carbamate: Similar structure but without the methyl group.

Tert-butyl N-(4-bromobutyl)carbamate: Contains a bromine atom instead of an amino group.

N-Boc-1,4-diaminobutane: A related compound used as a protecting group for diamines.

Uniqueness

Tert-butyl 4-aminobutyl(methyl)carbamate is unique due to its specific structure, which includes both a tert-butyl carbamate group and a methyl group. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Activité Biologique

Tert-butyl 4-aminobutyl(methyl)carbamate (TBABMC) is a compound of significant interest due to its potential biological activities, particularly in neurological research and organic synthesis. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

Tert-butyl 4-aminobutyl(methyl)carbamate has a molecular formula of C10H22N2O2 and a molecular weight of approximately 202.298 g/mol. It features a tert-butyl group that enhances its lipophilicity and stability, making it useful in various chemical reactions. The compound appears as a liquid with a density of about 0.972 g/cm³ and a boiling point around 276.6 °C .

Inhibitory Effects on Enzymes

TBABMC has been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Notably, it acts as both a β-secretase and an acetylcholinesterase inhibitor . In vitro studies indicate that TBABMC can prevent the aggregation of amyloid beta peptide (Aβ), which is implicated in Alzheimer’s disease, and inhibit the formation of fibrils from Aβ 1-42 .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| β-Secretase Inhibition | Prevents Aβ aggregation | |

| Acetylcholinesterase Inhibition | Reduces Aβ fibril formation | |

| Potential Neuroprotective Role | Reduces oxidative stress in astrocytes |

While specific mechanisms for TBABMC remain unclear, its structural characteristics suggest potential interactions with cellular components that could enhance its efficacy as a therapeutic agent. The compound's ability to inhibit β-secretase suggests it may interfere with the amyloidogenic pathway, thereby reducing neurotoxic Aβ levels. Additionally, the inhibition of acetylcholinesterase may lead to increased acetylcholine availability, potentially improving cognitive functions affected by neurodegeneration .

Neuroprotective Studies

In one study involving astrocyte cell cultures treated with Aβ 1-42, TBABMC demonstrated a moderate protective effect against oxidative stress by reducing tumor necrosis factor-alpha (TNF-α) levels and free radicals. This suggests that TBABMC may play a role in mitigating inflammatory responses associated with neurodegenerative conditions .

Table 2: Case Study Overview

| Study Focus | Findings | Reference |

|---|---|---|

| Astrocyte Cell Cultures | Moderate protection against Aβ-induced stress | |

| Enzyme Inhibition | Effective β-secretase and acetylcholinesterase inhibition |

Applications in Organic Synthesis

Beyond its biological activities, TBABMC is also utilized in organic synthesis as a reagent in palladium-catalyzed reactions such as the Suzuki reaction. This versatility allows for the synthesis of various organic compounds, including pharmacologically active derivatives .

Propriétés

IUPAC Name |

tert-butyl N-(4-aminobutyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12(4)8-6-5-7-11/h5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIZQQISFIQZTDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373349 | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144222-23-1 | |

| Record name | 1,1-Dimethylethyl N-(4-aminobutyl)-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144222-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-aminobutyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-Aminobutyl)-N-methyl carbamic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.